

Comprehensive Spectroscopic Characterization of Ivermectin Impurity K: NMR and MS Analytics

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Compound of Interest

Compound Name: Ivermectin Impurity K

CAS No.: 74567-01-4

Cat. No.: B601520

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Introduction

Ivermectin is a highly potent, broad-spectrum antiparasitic macrocyclic lactone derived from the fermentation of *Streptomyces avermitilis*. During its biosynthesis and subsequent synthetic purification, several structurally related impurities are generated. Among these, **Ivermectin Impurity K** (designated by the European Pharmacopoeia) is a critical process impurity and biological metabolite. Chemically identified as 3,4-Dihydro Ivermectin (a mixture of diastereomers), it requires rigorous spectroscopic characterization to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API).

This whitepaper provides an in-depth technical guide to the spectroscopic profiling of **Ivermectin Impurity K**, focusing on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By establishing a self-validating analytical framework, we elucidate the causality behind experimental choices and provide step-by-step protocols for definitive structural confirmation.

Section 1: Chemical Identity and Structural Context

Ivermectin B1a, the primary component of API Ivermectin, features a conjugated diene system and a highly specific macrocyclic lactone ring. Impurity K differs strictly by the reduction of the double bond at the C3-C4 position. This seemingly minor aliphatic conversion profoundly alters the molecule's spatial geometry, chromatographic retention, and spectroscopic signatures.

Table 1: Chemical Properties of Ivermectin Impurity K

Property	Value
Chemical Name	3,4-Dihydro Ivermectin (Mixture of Diastereomers)
Pharmacopoeial Name	Ivermectin EP Impurity K
CAS Registry Number	74567-01-4
Molecular Formula	C ₄₈ H ₇₆ O ₁₄
Exact Mass	876.52 Da
Molecular Weight	877.13 g/mol

Section 2: High-Resolution Mass Spectrometry (HRMS) Profiling

To confidently identify Impurity K, HRMS coupled with Electrospray Ionization (ESI) is the analytical gold standard.

Causality in Experimental Design: The choice of ESI in positive ion mode (ESI+) is dictated by the macrocyclic lactone's high affinity for protonation and alkali metal adduction. Ivermectin derivatives undergo predictable collision-induced dissociation (CID). The most thermodynamically favorable cleavage occurs at the glycosidic bonds of the oleandrose disaccharide moiety. The sequential loss of two oleandrose units (144 Da each) generates a stable aglycone product ion .

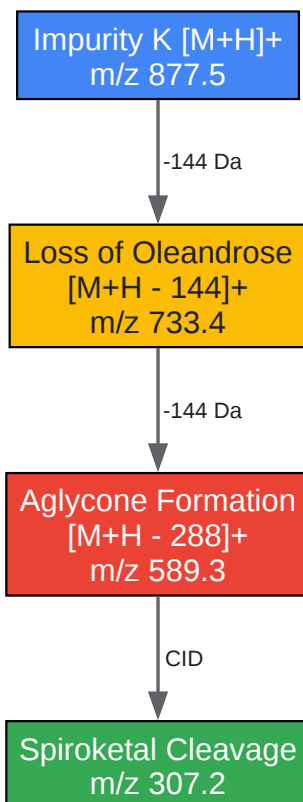
For Impurity K, the parent ion shifts by +2 Da compared to Ivermectin B1a (m/z 875.5 → 877.5). Crucially, this +2 Da mass difference is conserved across all aglycone fragments, proving that the structural modification (the saturated C3-C4 bond) resides on the macrolide core, not the sugar appendages.

Table 2: Key ESI-MS/MS Diagnostic Ions for Impurity K

Ion Type	m/z Value	Structural Assignment
[M+H] ⁺	877.5	Protonated molecular ion
[M+NH ₄] ⁺	894.5	Ammonium adduct (highly abundant in LC-MS)
[M+Na] ⁺	899.5	Sodium adduct
[M+H - 144] ⁺	733.4	Loss of one oleandrose sugar
[M+H - 288] ⁺	589.3	Aglycone formation (loss of disaccharide)
Fragment	307.2	Spiroketal ring cleavage

Step-by-Step LC-MS/MS Methodology

- **Sample Preparation:** Dissolve 1 mg of Impurity K reference standard in 1 mL of LC-MS grade Acetonitrile. Dilute to 100 ng/mL using 50% aqueous acetonitrile to prevent detector saturation.
- **Chromatography:** Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- **Mobile Phase:** Utilize a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: The formic acid acts as a proton donor, significantly enhancing the [M+H]⁺ ionization yield.
- **Ionization:** Operate the mass spectrometer in ESI⁺ mode. Set the capillary voltage to 4.5 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation without inducing thermal degradation of the macrolide.
- **Acquisition:** Perform a Full Scan (m/z 100-1000) followed by Data-Dependent MS/MS targeting the [M+H]⁺ and [M+NH₄]⁺ precursor ions using a collision energy of 25-35 eV.



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Caption: Proposed ESI-MS/MS collisional fragmentation pathway for **Ivermectin Impurity K**.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight and the macroscopic localization of the modification, NMR is strictly required to pinpoint the exact stereochemical and positional nature of the C3-C4 reduction.

Causality in NMR Experimental Design: Deuterated chloroform (CDCl_3) is selected as the solvent because it provides excellent solubility for non-polar macrolides and lacks exchangeable protons that would obscure the critical hydroxyl signals of Impurity K. Because the molecule contains 76 protons, 1D ^1H NMR suffers from severe signal overlap in the

aliphatic region (1.0 - 2.5 ppm). Therefore, 2D NMR (COSY, HSQC, HMBC) is a mandatory requirement to trace the spin systems and resolve the structural connectivity .

Diagnostic NMR Shifts: In standard Ivermectin B1a, the C3 proton appears as a distinct olefinic multiplet at approximately 5.4 ppm. In Impurity K, the saturation of the C3-C4 double bond forces these protons to shift dramatically upfield into the 1.5 - 2.2 ppm aliphatic envelope. The disappearance of the 5.4 ppm signal is the primary binary indicator of Impurity K formation.

Table 3: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 600 MHz)

Position	Ivermectin B1a (ppm)	Impurity K (ppm)	Shift Rationale
C3-H	~5.40 (m, 1H, alkene)	~1.80 - 2.10 (m, aliphatic)	Reduction of double bond
C4-H	~5.35 (m, 1H, alkene)	~1.60 - 1.90 (m, aliphatic)	Reduction of double bond
C5-H	~3.95 (m, 1H)	~3.85 (m, 1H)	Minor shielding from C3-C4 saturation

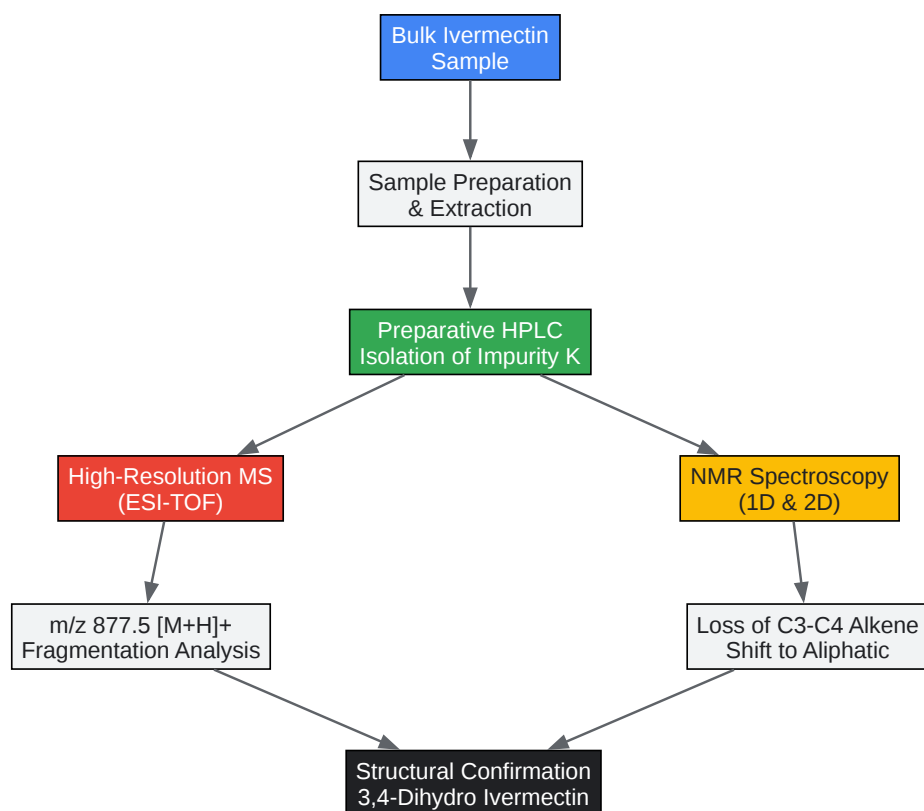
Step-by-Step NMR Methodology

- **Sample Preparation:** Dissolve 10-15 mg of highly purified Impurity K in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard for 0.0 ppm calibration).
- **1D Acquisition:** Acquire a ¹H NMR spectrum at 600 MHz with 64 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the proton signals.
- **2D COSY Acquisition:** Run a 1H-1H COSY experiment to map the new scalar couplings between the C2, C3, C4, and C5 protons, proving the existence of a contiguous aliphatic chain.
- **2D HSQC/HMBC Acquisition:** Acquire 1H-13C HSQC to correlate the upfield-shifted protons to their respective sp³ hybridized carbons (which shift from ~130 ppm down to ~30-40 ppm).

Section 4: The Self-Validating Analytical Framework

To establish a self-validating system, the analytical workflow must cross-interrogate the data. The MS data provides a macroscopic boundary condition (+2 Da, indicating the exact loss of one degree of unsaturation). The NMR data provides the microscopic proof (the targeted loss of the specific C3-C4 alkene).

If the MS shows a +2 Da shift but the 5.4 ppm NMR signal remains, the reduction must have occurred elsewhere on the molecule (e.g., at C22-C23, forming a different avermectin derivative), thereby invalidating the Impurity K assignment. This closed-loop logic ensures absolute structural certainty and prevents false-positive identifications during routine Quality Control (QC) batch testing.



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Caption: Workflow for the isolation and self-validating spectroscopic confirmation of **Ivermectin Impurity K**.

Conclusion

The rigorous spectroscopic characterization of **Ivermectin Impurity K** relies on the synergistic application of HRMS and multi-dimensional NMR. By understanding the causality behind ionization pathways and nuclear shielding effects, analytical scientists can definitively differentiate this 3,4-dihydro diastereomeric mixture from the parent API. Implementing this self-validating framework guarantees robust quality control, ensuring that drug development pipelines meet stringent pharmacopeial standards.

References

- Title: 3,4-Dihydro Ivermectin | C₄₈H₇₆O₁₄ | CID 131884468 Source: PubChem, National Institutes of Health (NIH) URL:[[Link](#)]
- Title: Identification of the metabolites of ivermectin in humans Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[[Link](#)]
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